2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy-

Coordination Chemistry Stability Constants Beta-Diketone Ligands

2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy- (CAS 64542-34-3; molecular formula C10H9ClO2; molecular weight 196.63 g/mol) is a beta-hydroxyenone that exists in tautomeric equilibrium with its 1,3-diketone form, 1-(4-chlorophenyl)butane-1,3-dione (CAS 6302-55-2). It is also commonly referred to as p-chlorobenzoylacetone.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 64542-34-3
Cat. No. B12508988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy-
CAS64542-34-3
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCC(=O)C=C(C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-6,13H,1H3
InChIKeyQDYDFLYIRMEZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy- (CAS 64542-34-3): A beta-Hydroxyenone Scaffold for Coordination Chemistry and Antimicrobial Investigation


2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy- (CAS 64542-34-3; molecular formula C10H9ClO2; molecular weight 196.63 g/mol) is a beta-hydroxyenone that exists in tautomeric equilibrium with its 1,3-diketone form, 1-(4-chlorophenyl)butane-1,3-dione (CAS 6302-55-2). It is also commonly referred to as p-chlorobenzoylacetone [1]. The compound is synthesized via base-catalyzed condensation of 4-chlorobenzaldehyde with acetone, or by Claisen condensation of p-chloroacetophenone with ethyl acetate [2]. Its primary documented applications are as a bidentate ligand for transition metal coordination chemistry [3] and as a bioactive scaffold with reported antimicrobial potential [4].

Why 2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy- Cannot Be Interchanged with Unsubstituted or Other Halogenated Benzoylacetone Analogs


The 4-chloro substituent on the phenyl ring of this beta-hydroxyenone scaffold modulates both its physicochemical properties and its metal-coordination behavior relative to unsubstituted or differently halogenated analogs. Even subtle changes in the para-substituent (e.g., -H vs. -F vs. -Cl vs. -Br) alter the thermodynamic dissociation constant (pkD) of the enolic proton and the overall stability constants (log beta2) of the resulting metal complexes [1][2]. These differences directly impact chelation efficiency, extraction selectivity, and potentially bioactivity. Therefore, generic substitution within this compound class cannot be assumed without quantitative verification under standardized conditions.

Product-Specific Quantitative Differentiation Evidence for 2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy- (CAS 64542-34-3)


Metal Complex Stability: p-Cl Substituent Lowers log beta2 Relative to p-F Analog Across Ni(II), Co(II), Zn(II), and Cd(II)

The overall stability constants (log beta2) of p-chlorobenzoylacetone complexes with first-row transition metals are consistently lower than those of p-fluorobenzoylacetone complexes measured under identical solvent, temperature, and ionic strength conditions. For Ni(II), log beta2 = 19.31 ± 0.03 (p-Cl) vs. 19.50 ± 0.05 (p-F); for Co(II), 18.67 ± 0.07 vs. 18.89 ± 0.05; for Zn(II), 18.04 ± 0.06 vs. 18.61 ± 0.04; and for Cd(II), 15.37 ± 0.06 vs. 16.16 ± 0.08 [1][2]. The difference ranges from 0.19 to 0.79 log units, reflecting the electron-withdrawing effect of the para-substituent on ligand donor strength.

Coordination Chemistry Stability Constants Beta-Diketone Ligands

Ligand Acidity: 4-Chloro Substituent Produces a More Acidic Enolic Proton (Lower pkD) Relative to 4-Fluoro Analog

The thermodynamic dissociation constant (pkD) of the enolic proton in p-chlorobenzoylacetone is 11.91 ± 0.05, compared to 12.06 ± 0.02 for p-fluorobenzoylacetone, both determined under identical conditions (75% dioxane-water, 30°C, μ = 0.1 M NaClO4) [1][2]. The p-Cl derivative is more acidic by 0.15 pkD units, consistent with the stronger electron-withdrawing inductive effect of chlorine versus fluorine in this para-position context. The paper further notes that the chelating tendency of p-chlorobenzoylacetone is markedly less than that of unsubstituted benzoylacetone [1].

Physicochemical Properties Dissociation Constant Beta-Diketone

Antimicrobial Activity: Modest Biofilm Inhibition Against Enterococcus faecalis (IC50 ~187 µM) Contrasts with Potent Antibacterial Activity of the 4-Trifluoromethyl Analog Against MRSA

The target compound exhibits anti-biofilm activity against Enterococcus faecalis with an IC50 of 1.87 × 10^5 nM (187 µM), as assessed by crystal violet staining after 20 hours [1]. In marked contrast, the closely related 4-trifluoromethyl analog, 1-(4-chlorophenyl)-4,4,4-trifluoro-3-hydroxy-2-buten-1-one, displays potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 4 µg/mL (approximately 16 µM) and functions as a protonophore with demonstrated in vivo efficacy in C. elegans and G. mellonella infection models [2]. Note that these data are from different assays and organisms, precluding direct potency comparison but highlighting scaffold-dependent divergence in biological activity.

Antimicrobial Biofilm Inhibition Enterococcus faecalis

Synthetic Utility: 83% Yield in Alkylation to 3-(p-Chlorobenzoyl)levulinic acid ethyl ester Demonstrates Viable Building Block Reactivity

The target compound, in its diketone tautomeric form (p-chlorobenzoylacetone, CAS 150444-52-3), undergoes alkylation with bromoacetic acid ester and sodium hydride in dimethylformamide to produce 3-(p-chlorobenzoyl)levulinic acid ethyl ester in 83% yield (boiling point Kp0.001 = 140–150°C) [1]. This yield establishes the compound as a serviceable building block for further synthetic elaboration. While direct comparative yield data for unsubstituted benzoylacetone under identical conditions are not available, the reported yield is within the typical range for similar beta-diketone alkylation reactions.

Organic Synthesis Building Block Alkylation Yield

Lipophilicity: Calculated LogP of ~2.98 Positions the Compound in a Favorable Range for Membrane Permeability in Drug Design

The calculated octanol-water partition coefficient (LogP) for the target compound is 2.98 [1], consistent with the value of 2.83 reported by Chemsrc . This falls within the optimal LogP range (1–3) for oral drug absorption per Lipinski's Rule of Five and is comparable to the LogP of 3.94 reported for the 3-[(3-hydroxyphenyl)amino] analog . The moderate lipophilicity, combined with a topological polar surface area (tPSA) of 37.3 Ų and a single hydrogen bond donor, suggests adequate membrane permeability while avoiding excessive lipophilicity that could lead to promiscuous binding or poor solubility.

Lipophilicity LogP Drug-Likeness

Recommended Research and Industrial Application Scenarios for 2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy- (CAS 64542-34-3)


Transition Metal Coordination Chemistry: Exploiting Modulated Lewis Basicity for Selective Metal Extraction

Based on the quantified pkD of 11.91 and the metal-specific log beta2 values (Ni: 19.31, Co: 18.67, Zn: 18.04, Cd: 15.37) [1], this compound is well-suited as a bidentate O,O-donor ligand for solvent extraction and separation of transition metals. The 4-chloro substituent provides intermediate acidity and chelating tendency — stronger than the p-fluoro analog but weaker than unsubstituted benzoylacetone — allowing fine-tuning of extraction pH and metal selectivity in hydrometallurgical or analytical chemistry workflows.

Medicinal Chemistry Starting Point: A Drug-Like Scaffold with Balanced Lipophilicity for Lead Optimization

The calculated LogP of 2.98 and tPSA of 37.3 Ų [2] place this compound within favorable drug-like chemical space. Medicinal chemists can use this scaffold as a starting point for derivatization, particularly for targets where moderate lipophilicity and low molecular weight (196.63 Da) are desirable. The 4-chloro substituent also provides a synthetic handle for further functionalization via cross-coupling reactions.

Anti-Biofilm and Anti-Virulence Screening Programs

The reported IC50 of 187 µM against Enterococcus faecalis biofilm formation [3] suggests potential utility in anti-biofilm screening cascades, particularly as a tool compound for studying biofilm inhibition mechanisms. While not potently bactericidal, compounds with moderate biofilm inhibitory activity are valuable in combination therapy and anti-virulence approaches where the goal is to disarm rather than kill pathogens.

Building Block for Heterocycle and Levulinic Acid Derivative Synthesis

The demonstrated 83% yield in alkylation to 3-(p-chlorobenzoyl)levulinic acid ethyl ester [4] supports the compound's use as a synthetic building block. The reactive enone and diketone functionalities enable condensation with hydrazines, hydroxylamines, and amines to generate pyrazoles, isoxazoles, and other heterocyclic systems of pharmaceutical interest.

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